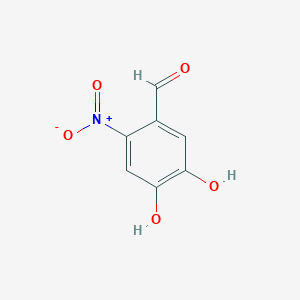

4,5-Dihydroxy-2-nitrobenzaldehyde

描述

属性

IUPAC Name |

4,5-dihydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-6(10)7(11)2-5(4)8(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAAKNQPCGUCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 4,5-Dihydroxy-2-nitrobenzaldehyde can be synthesized through the nitration of 4,5-dihydroxybenzaldehyde. The nitration process typically involves the use of nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzaldehyde ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The crude product is often purified through recrystallization using solvents such as dichloromethane and water. The final product is obtained as yellow crystals with high purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Quinones.

Reduction: 4,5-Dihydroxy-2-aminobenzaldehyde.

Substitution: Esters or ethers of this compound.

科学研究应用

Scientific Research Applications

-

Chemistry :

- Reagent in Organic Synthesis : DHNB is utilized as a reagent in synthesizing complex organic molecules, including stable eumelanin precursors and beta-adrenergic agonist impurities. Its unique functional groups allow for selective reactions in synthetic pathways.

-

Biology :

- Enzyme Interaction Studies : The compound serves as a tool for investigating enzyme interactions, particularly its role as a potent inhibitor of xanthine oxidase (XOD), which is crucial in purine metabolism.

- Antioxidant Activity : DHNB exhibits free radical scavenging properties, effectively neutralizing reactive oxygen species (ROS), including peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl) .

-

Medicine :

- Therapeutic Potential : Research indicates that DHNB may serve as a therapeutic agent for conditions like hyperuricemia and gout due to its ability to inhibit XOD activity. In animal models, DHNB significantly reduced serum uric acid levels without notable side effects .

- Intermediate in Drug Synthesis : It is explored as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting metabolic disorders.

-

Industry :

- Dyes and Pigments Production : DHNB is employed in the production of dyes and pigments due to its chemical stability and reactivity profiles.

Case Study 1: Hyperuricemia Treatment

In a study involving C57BL/6 mice with induced hyperuricemia, DHNB was administered at a dosage of 100 mg/kg. The results showed significant reductions in serum uric acid levels compared to control groups treated with allopurinol, which exhibited high mortality rates .

| Treatment Group | Serum Uric Acid Level (mg/dL) | Mortality Rate (%) |

|---|---|---|

| Control (Allopurinol) | High (above normal) | 42% |

| DHNB (100 mg/kg) | Significantly reduced | 0% |

Case Study 2: Antioxidant Properties

DHNB was tested for its ability to scavenge free radicals using DPPH assays. The compound demonstrated significant antioxidant activity compared to standard antioxidants like vitamin C.

| Concentration of DHNB (mM) | DPPH Scavenging Activity (%) |

|---|---|

| 0.002 | 83 |

| 0.001 | 80 |

| 0.0002 | 71 |

作用机制

The mechanism of action of 4,5-Dihydroxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, it has been studied as a xanthine oxidase inhibitor, where it inhibits the enzyme’s activity by binding to its active site. This inhibition can lead to reduced production of uric acid, making it a potential therapeutic agent for conditions like hyperuricemia and gout .

相似化合物的比较

Comparison with Structurally Similar Compounds

4,5-Dimethoxy-2-nitrobenzaldehyde (CAS: 20357-25-9)

- Molecular Formula: C₉H₉NO₅; Molecular Weight: 211.17 g/mol .

- Structural Differences : Replaces hydroxyl groups at positions 4 and 5 with methoxy (-OCH₃) groups.

- Reactivity : Methoxy groups are less acidic than hydroxyls, diminishing hydrogen-bonding capacity and altering electrophilic substitution patterns. This makes it less reactive in condensation reactions but more stable under acidic conditions .

4,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzaldehyde

- Synthesis : Derived from 4,5-dihydroxy-2-nitrobenzaldehyde via etherification with 2-[2-(2-methoxyethoxy)ethoxy]ethyl tosylate, yielding a yellow oil with 59% efficiency .

- Properties : Polyether chains enhance water solubility, making it suitable for biological applications (e.g., photolabile caged compounds). The oily physical state contrasts sharply with the crystalline dihydroxy parent compound .

4,5-Dimethoxy-2-nitrobenzoic Acid (CAS: 4998-07-6)

- Molecular Formula: C₉H₉NO₇; Molecular Weight: 243.17 g/mol .

- Structural Differences : Replaces the aldehyde group (-CHO) with a carboxylic acid (-COOH).

- Acidity : The carboxylic acid group increases acidity (pKa ~2–3) compared to the aldehyde (pKa ~6.01 for dihydroxy analog) .

- Applications : Primarily used in organic synthesis as a nitroaromatic acid catalyst or ligand.

Comparative Data Table

生物活性

4,5-Dihydroxy-2-nitrobenzaldehyde (DHNB) is a compound of significant interest in biochemical research due to its biological activity, particularly its role as an inhibitor of xanthine oxidase (XOD), an enzyme involved in purine metabolism. This article explores the various aspects of DHNB's biological activity, including its mechanism of action, effects on metabolic pathways, and potential therapeutic applications.

Chemical Formula : CHNO

Molecular Structure :

- Hydroxyl groups at positions 4 and 5

- Nitro group at position 2

- Aldehyde functional group

The specific arrangement of these functional groups contributes to its unique chemical reactivity and biological properties.

DHNB primarily targets xanthine oxidase (XOD), an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The inhibition of XOD by DHNB has been shown to:

- Reduce Uric Acid Production : By inhibiting XOD, DHNB decreases the conversion of purines into uric acid, which is beneficial in conditions characterized by hyperuricemia (elevated uric acid levels) such as gout .

- Interact with the Molybdenum Center : DHNB binds to the molybdenum center of XOD, affecting its catalytic activity .

Enzyme Inhibition Studies

Recent studies have demonstrated that DHNB exhibits potent inhibitory effects on XOD:

- IC Value: Approximately 3 μM, indicating strong inhibition comparable to established drugs like allopurinol .

- Inhibition Type : Mixed-type inhibition was observed, suggesting that DHNB can bind to both the enzyme and the enzyme-substrate complex .

Case Studies

- Mouse Model of Hyperuricemia : In a study involving C57BL/6 mice treated with allantoxanamide to induce hyperuricemia, administration of DHNB at a dosage of 100 mg/kg resulted in significant reductions in serum uric acid levels without notable side effects. In contrast, allopurinol-treated mice exhibited high mortality rates .

- Free Radical Scavenging : DHNB has also been shown to scavenge free radicals such as DPPH and reactive oxygen species (ROS), including peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl), suggesting potential antioxidant properties .

Comparative Analysis with Related Compounds

| Compound | IC (μM) | Mechanism | Notes |

|---|---|---|---|

| This compound | 3 | Mixed-type inhibition | Strong XOD inhibitor |

| Allopurinol | 10 | Competitive inhibition | Standard treatment for gout |

| 3,4-Dihydroxy-5-nitrobenzaldehyde | 5 | Time-dependent inhibition | Related compound with similar effects |

Safety and Toxicity

In toxicity assessments, high doses of DHNB (up to 500 mg/kg) did not result in adverse effects in animal models, contrasting sharply with allopurinol which caused significant mortality in similar studies. This aspect highlights DHNB's potential as a safer alternative for managing hyperuricemia and related conditions .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dihydroxy-2-nitrobenzaldehyde, and how can reaction efficiency be assessed?

- Methodological Answer : A common approach involves nitration of dihydroxybenzaldehyde precursors under controlled acidic conditions. Reaction efficiency can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. Quantitative assessment of aldehyde content can utilize hydroxylamine hydrochloride derivatization, where the liberated HCl is titrated to determine yield .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : Purity can be assessed using HPLC with UV detection (e.g., reverse-phase C18 columns) to separate impurities. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy to identify functional groups (e.g., nitro, aldehyde). Mass spectrometry (MS) provides molecular ion validation. For derivatization, 2,4-dinitrophenylhydrazine (DNPH) can selectively react with the aldehyde group for enhanced detection .

Q. What are the solubility and stability challenges of this compound under experimental conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., ethanol, DMSO). Stability studies should include pH-dependent degradation assays (e.g., buffers at pH 3–9) and thermal gravimetric analysis (TGA) to assess decomposition thresholds. Storage under inert atmospheres (N₂/Ar) at –20°C minimizes nitro group reduction and aldehyde oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity or stability of this compound under varying conditions?

- Methodological Answer : Density functional theory (DFT) calculations can model electronic effects of the nitro and hydroxyl groups on aldehyde reactivity. Solvent interaction parameters (e.g., COSMO-RS) predict solubility trends. Databases like REAXYS and PubChem provide experimental benchmarks for validating computational predictions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer : Discrepancies may arise from tautomerism or intermolecular hydrogen bonding. Use variable-temperature NMR to detect dynamic equilibria. X-ray crystallography provides definitive structural confirmation. Cross-validate IR peaks with computed vibrational spectra (e.g., using Gaussian software) .

Q. How can researchers mitigate hazards associated with nitro group instability during synthesis?

- Methodological Answer : Implement strict temperature control (<50°C) during nitration to avoid exothermic decomposition. Use explosion-proof equipment and personal protective gear (e.g., P95 respirators, chemical-resistant gloves). Monitor reaction progress in real-time via inline FTIR to detect hazardous intermediates .

Q. What experimental designs address conflicting bioactivity results in cell-based assays?

- Methodological Answer : Standardize assay conditions (e.g., cell line selection, incubation time) to minimize variability. Include positive controls (e.g., known antioxidants for ROS assays) and validate results using orthogonal methods (e.g., fluorescence microscopy vs. flow cytometry). Dose-response curves (0.1–100 µM) clarify concentration-dependent effects .

Q. How can researchers optimize selective functionalization of the hydroxyl groups without affecting the nitro or aldehyde moieties?

- Methodological Answer : Protect the aldehyde as an acetal or oxime prior to hydroxyl group modification. Use regioselective catalysts (e.g., CeCl₃ for ortho-hydroxylation) or enzymatic methods (e.g., laccase-mediated oxidation) to minimize side reactions. Monitor selectivity via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。